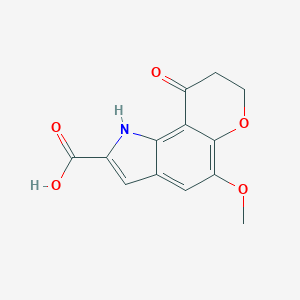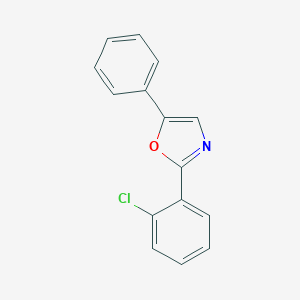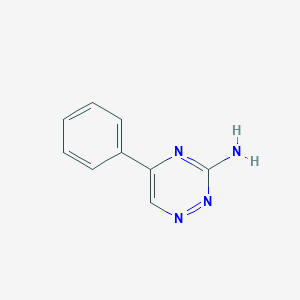![molecular formula C20H12N2O2 B184870 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 904-39-2](/img/structure/B184870.png)
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole, also known as BBO, is a heterocyclic organic compound with a molecular formula C21H13NO2. It is a fluorescent dye that is commonly used in scientific research applications, such as in the field of biochemistry and molecular biology. BBO is known for its unique optical properties, which make it an excellent tool for studying biological processes.
作用機序
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is based on its unique optical properties. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is a fluorescent dye that emits light when excited by a specific wavelength of light. The emission wavelength of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is dependent on the polarity of the surrounding environment, which makes it an excellent tool for studying biological processes. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole can be used to monitor changes in protein conformation, binding events, and enzyme activity in real-time.
Biochemical and Physiological Effects:
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole has been used in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells, without any adverse effects.
実験室実験の利点と制限
The advantages of using 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole in lab experiments include its high sensitivity, specificity, and versatility. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is a highly sensitive fluorescent dye that can detect low concentrations of biomolecules. It is also highly specific, which allows for the detection of specific biomolecules in complex mixtures. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is also versatile, which makes it suitable for a wide range of applications in different fields of research.
The limitations of using 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole in lab experiments include its cost and availability. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is a relatively expensive reagent, which may limit its use in some research labs. Additionally, 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is not readily available in some regions, which may also limit its use.
将来の方向性
There are several future directions for the use of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole in scientific research. One area of interest is the development of new biosensors and diagnostic assays for diseases. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole has been shown to be a promising tool for the detection of cancer biomarkers and infectious diseases. Another area of interest is the development of new imaging techniques using 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole has the potential to be used in advanced imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, the development of new 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole derivatives with improved optical properties and specificity is an area of active research.
科学的研究の応用
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to study biological processes, such as protein-protein interactions, enzyme kinetics, and gene expression. 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is also used as a labeling agent for biomolecules, such as proteins and nucleic acids, to visualize their localization and function in cells and tissues. Additionally, 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
特性
CAS番号 |
904-39-2 |
|---|---|
製品名 |
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
分子式 |
C20H12N2O2 |
分子量 |
312.3 g/mol |
IUPAC名 |
2-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-17-15(5-1)21-19(23-17)13-9-11-14(12-10-13)20-22-16-6-2-4-8-18(16)24-20/h1-12H |
InChIキー |
ICXAPFWGVRTEKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)
![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)




